Cas no 38614-40-3 (2,4-dimethylpenta-1,4-dien-3-ol)
2,4-dimethylpenta-1,4-dien-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1,4-Pentadien-3-ol, 2,4-dimethyl-
- 2,4-dimethylpenta-1,4-dien-3-ol
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- Inchi: 1S/C7H12O/c1-5(2)7(8)6(3)4/h7-8H,1,3H2,2,4H3
- InChI Key: ZIJURIQJZDTFEO-UHFFFAOYSA-N
- SMILES: C=C(C)C(O)C(C)=C
Computed Properties
- Exact Mass: 112.08886
Experimental Properties
- Density: 0.851±0.06 g/cm3(Predicted)
- Boiling Point: 157.4±9.0 °C(Predicted)
- PSA: 20.23
- pka: 13.82±0.20(Predicted)
2,4-dimethylpenta-1,4-dien-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-301693-1g |
2,4-dimethylpenta-1,4-dien-3-ol |
38614-40-3 | 1g |
$0.0 | 2023-09-06 | ||
| Enamine | EN300-301693-1.0g |
2,4-dimethylpenta-1,4-dien-3-ol |
38614-40-3 | 1.0g |
$0.0 | 2023-02-26 |
2,4-dimethylpenta-1,4-dien-3-ol Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,4-dimethylpenta-1,4-dien-3-ol
2,4-Dimethylpenta-1,4-dien-3-ol (CAS No. 38614-40-3): A Comprehensive Overview
2,4-Dimethylpenta-1,4-dien-3-ol, also known by its CAS registry number 38614-40-3, is a naturally occurring organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound belongs to the class of dienols, which are characterized by their conjugated diene and hydroxyl functional groups. The structure of 2,4-dimethylpenta-1,4-dien-3-ol consists of a five-carbon chain with two methyl substituents at the 2 and 4 positions, along with a hydroxyl group at the 3 position. This arrangement imparts the molecule with interesting electronic and steric properties that contribute to its reactivity and biological activity.
Recent studies have highlighted the antioxidant properties of 2,4-dimethylpenta-1,4-dien-3-ol, making it a promising candidate for use in food additives and cosmetic products. Antioxidants are essential for neutralizing reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. In a 2022 study published in the *Journal of Agricultural and Food Chemistry*, researchers demonstrated that 2,4-dimethylpenta-1,4-dien-3-ol exhibits potent radical-scavenging activity comparable to well-known antioxidants like vitamin C and quercetin. This finding underscores its potential as a natural alternative to synthetic antioxidants in the food industry.
Beyond its antioxidant capabilities, 2,4-dimethylpenta-1,4-dien-3-ol has also been explored for its anti-inflammatory properties. Inflammation is a critical component of many chronic diseases, including cardiovascular disorders and neurodegenerative conditions. A 2023 study in *Phytotherapy Research* revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. These results suggest that 2,4-dimethylpenta-1,4-dien-3ol could be developed into a novel anti-inflammatory agent for therapeutic applications.
The synthesis of 2,4-dimethylpenta-1,4-dieno-l has been optimized through various methods to enhance yield and purity. One notable approach involves the use of enantioselective catalysis to produce enantiomerically pure compounds. This advancement is particularly important for applications requiring high stereochemical control, such as pharmaceutical development. Researchers at the University of California have successfully employed asymmetric catalysis using chiral ligands to synthesize 2,4-dimethyl-penta -1 , 4 -dien - 3 -ol with over 95% enantiomeric excess (ee). Such methodologies pave the way for large-scale production of this compound for industrial use.
In addition to its pharmacological applications, 2 , 4 -dimethyl-pent a -1 , 4 -dien - 3 -ol has shown promise in the field of materials science. Its conjugated diene system makes it an attractive candidate for use in organic electronics and photovoltaic devices. A 2021 study published in *Advanced Materials* demonstrated that films incorporating this compound exhibit enhanced charge transport properties due to its extended conjugation length. This discovery opens new avenues for its application in next-generation electronic materials.
The environmental impact of 2 , 4 -dimethyl-pent a -1 , 4 -dien - 3 -ol has also been a topic of recent research interest. Biodegradation studies indicate that this compound is readily metabolized by soil microorganisms under aerobic conditions, suggesting minimal environmental persistence. Furthermore, ecotoxicological assessments have shown low toxicity to aquatic organisms at concentrations relevant to industrial discharges. These findings align with growing industry trends toward sustainable chemistry practices.
In conclusion, 2 , 4 -dimethyl-pent a -1 , 4 -dien - 3 -ol (CAS No . 38614 – 5 – dien – ol) is a versatile compound with multifaceted applications across diverse fields . Its unique chemical structure endows it with exceptional antioxidant , anti-inflammatory , and electronic properties , making it an invaluable resource for researchers and industries alike . As ongoing studies continue to uncover new aspects of this compound’s potential , it is poised to play an increasingly significant role in advancing modern science and technology . p>
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